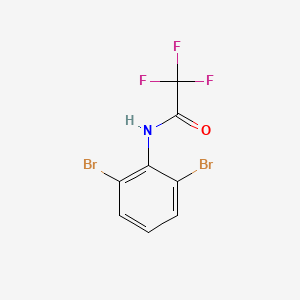

N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F3NO/c9-4-2-1-3-5(10)6(4)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEKJXSMNQTMDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)NC(=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,6-dibromoaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2,6-dibromoaniline and trifluoroacetic anhydride.

Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

Procedure: 2,6-dibromoaniline is dissolved in a suitable solvent, such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale equipment and more rigorous control of reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Oxidation Reactions: The amide group can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable catalyst.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield N-substituted derivatives, while reduction reactions may produce amines.

Scientific Research Applications

N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide is a synthetic organic compound that contains a dibromophenyl group and a trifluoroacetamide functional group. It has the molecular formula C8H4Br2F3NO and is characterized by bromine and trifluoromethyl substituents, which influence its chemical and biological properties.

Potential Applications

This compound has potential applications in:

- Medicinal Chemistry The trifluoroacetamide group's presence suggests its investigation as a potential candidate for studies in medicinal chemistry because of the known reactivity of this functional group. Trifluoroacetamides can be involved in biological processes, including enzyme inhibition and protein-protein interactions.

- Biological Activity Structurally related compounds have shown promise in reducing inflammation in cellular models and potential antimicrobial effects against various pathogens. The presence of halogens enhances lipophilicity and may improve interaction with microbial membranes.

Interaction Studies

Interaction studies involving this compound assess its binding affinity to biological targets using techniques like:

- Spectroscopy

- X-ray crystallography

- Molecular docking

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Mechanism of Action

The mechanism of action of N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide with key analogs:

Key Differences and Implications

Halogen Effects: Bromine substituents (target compound) confer greater molecular weight and lipophilicity compared to chlorine (Alachlor, Thenylchlor) or fluorine (). This may enhance membrane permeability but reduce solubility in polar solvents.

Acetamide Modifications: The trifluoroacetyl group (target compound) is more electron-withdrawing than chloroacetyl (Alachlor) or difluoro-phenoxy (), influencing reactivity in nucleophilic substitution or hydrogen bonding interactions . In Alachlor, the methoxymethyl side chain enhances herbicidal activity by mimicking plant hormone structures, a feature absent in the target compound .

Synthetic Applications :

- Trifluoroacetamide derivatives (e.g., ) are often intermediates in peptide synthesis or metal coordination (e.g., ’s disulfide-linked trifluoroacetamide). The target compound’s bromine atoms may facilitate cross-coupling reactions for further functionalization .

Research Findings and Data

Structural Insights from Analogs

- Crystal Structure : While the target compound’s crystal data are unavailable, reports S–S bond lengths (2.08–2.09 Å) and dihedral angles (~104°) in a disulfide-containing trifluoroacetamide. These metrics suggest conformational rigidity, which may extrapolate to the target compound’s packing efficiency .

- Spectroscopic Data : Trifluoroacetamide derivatives (e.g., ) exhibit distinct ¹⁹F NMR shifts (-70 to -75 ppm) and IR carbonyl stretches (~1680 cm⁻¹), providing benchmarks for characterizing the target compound .

Functional Comparisons

- Herbicidal Activity : Alachlor and Thenylchlor () inhibit fatty acid elongation in weeds. The target compound’s bromine and trifluoroacetyl groups may alter target specificity or persistence in soil due to reduced biodegradability .

- Metal Coordination : ’s compound acts as a precursor for metal thiolates. The target compound’s bromine could enable halogen bonding in coordination chemistry, though this requires experimental validation .

Biological Activity

N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide is a synthetic compound notable for its unique chemical structure, which includes both bromine and trifluoroacetamide functional groups. This combination imparts distinct biological activities, making it a subject of interest in various fields of research including medicinal chemistry and biochemistry.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The compound can modulate enzyme activity by binding to active sites, thus inhibiting substrate access. This mechanism is crucial for its application in studying enzyme kinetics and protein interactions in biochemical assays.

Applications in Research

- Enzyme Activity Studies : The compound serves as a probe to investigate enzyme functions and protein interactions. Its structural characteristics allow it to selectively bind to certain enzymes, facilitating the study of their kinetic properties and regulatory mechanisms.

- Medicinal Chemistry : There is potential for this compound in drug discovery due to its ability to interact with biological targets. It may serve as a lead compound for the development of new therapeutic agents aimed at various diseases.

- Industrial Applications : Beyond biological research, this compound can be employed in the synthesis of specialty chemicals and materials within industrial processes.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-bromophenyl)-2,2,2-trifluoroacetamide | Bromine substitution | Enzyme inhibition, protein interaction |

| N-(2-chlorophenyl)-2,2,2-trifluoroacetamide | Chlorine substitution | Similar enzyme inhibition but different reactivity |

| 2,6-dibromophenol | Lacks trifluoroacetamide group | Different reactivity and applications |

The table above highlights how the presence of bromine and trifluoroacetamide groups in this compound differentiates it from other similar compounds. This uniqueness contributes to its specific biological effects and applications.

Study on Enzyme Inhibition

A recent study explored the enzyme inhibition properties of this compound. The compound was found to significantly inhibit the activity of target enzymes involved in metabolic pathways. The IC50 values indicated effective inhibition at low concentrations (e.g., IC50 = 0.5 µM), demonstrating its potential as a therapeutic agent.

Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. For instance:

- Cell Line MDA-MB-231 : Showed significant cytotoxicity at concentrations above 0.05 µM after 24 hours.

- Cell Line MCF-7 : Displayed increased cell death with prolonged exposure to higher concentrations (up to 25 µM) over 72 hours .

These findings suggest that the compound could be further investigated as a potential anticancer agent.

Q & A

Q. What spectroscopic methods are recommended for confirming the identity and purity of N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide?

To confirm identity and purity, use a combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) . The trifluoroacetamide group produces distinct 19F NMR signals (δ ~ -75 ppm for CF3), while bromine substituents influence aromatic proton splitting patterns in 1H NMR . For purity, monitor impurities via HPLC-UV with a C18 column and acetonitrile/water gradient. Cross-reference with published spectra of structurally similar compounds, such as N-(2,6-dichlorophenyl) derivatives, to validate assignments .

Q. What synthetic routes are commonly employed for preparing aryl-substituted trifluoroacetamides?

Aryl trifluoroacetamides are typically synthesized via amide coupling between 2,6-dibromoaniline and trifluoroacetic anhydride (TFAA) in dichloromethane or THF. Catalytic bases like pyridine or DMAP enhance reactivity. For sterically hindered substrates (e.g., 2,6-dibromo), microwave-assisted synthesis (60–80°C, 1–2 hrs) improves yields . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction provides precise bond angles, torsion angles, and packing interactions. For example, analogous trifluoroacetamide disulfides crystallize in the monoclinic P21/n space group with unit cell parameters a = 19.05 Å, b = 13.15 Å, c = 19.96 Å, and β = 96.0° . Key metrics include:

| Parameter | Value |

|---|---|

| C-F bond length | 1.33–1.35 Å |

| N-C(=O) torsion angle | 165–175° |

| Br···F interactions | 3.2–3.5 Å |

These data clarify steric effects from bromine substituents and electronic contributions from the CF3 group .

Q. How should researchers address conflicting solubility data reported for halogenated trifluoroacetamides?

Contradictions often arise from solvent polarity, temperature, and crystallinity. Systematically test solubility in DMSO, DMF, chloroform, and aqueous buffers (pH 2–12). For example, trifluoroacetamides with bromine substituents exhibit lower aqueous solubility (<0.1 mg/mL) but high solubility in DMSO (>50 mg/mL) . Use Hansen solubility parameters to correlate solvent compatibility. If discrepancies persist, analyze crystallinity via powder XRD ; amorphous forms may show higher apparent solubility .

Q. What strategies mitigate toxicity risks during in vitro studies of brominated trifluoroacetamides?

Based on structural analogs (e.g., N-(2-fluorenyl)-trifluoroacetamide), this compound may exhibit carcinogenic potential (TD50 in rats: 4500 mg/kg) . Implement:

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Bromine’s ortho-directing effect lowers the energy barrier for electrophilic aromatic substitution. The trifluoroacetamide group withdraws electron density, reducing nucleophilicity at the phenyl ring. Compare with dichloro analogs (e.g., N-(2,6-dichlorophenyl)- derivatives) to validate predictions .

Q. What experimental controls are critical when studying the hydrolytic stability of trifluoroacetamides under physiological conditions?

- pH-controlled buffers (pH 7.4 for plasma stability, pH 1.2 for gastric fluid).

- LC-MS stability assays with internal standards (e.g., deuterated analogs).

- Temperature ramps (25–37°C) to determine activation energy (Ea) for hydrolysis.

- Compare with N-methylacetamide as a non-fluorinated control to isolate CF3 effects .

Q. How do steric effects from 2,6-dibromo substitution influence hydrogen-bonding interactions in supramolecular assemblies?

In crystal lattices, bulky bromine atoms restrict rotation of the trifluoroacetamide group, favoring intermolecular N-H···O=C hydrogen bonds (2.8–3.0 Å). This stabilizes layered packing motifs, as seen in diaryl disulfide analogs . Use Hirshfeld surface analysis to quantify interaction contributions (e.g., Br···Br contacts vs. H-bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.